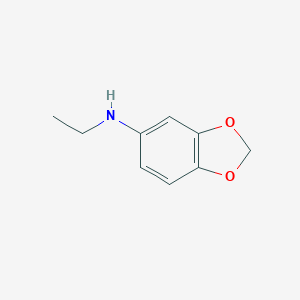

N-Ethyl-1,3-benzodioxol-5-amine

Descripción general

Descripción

N-Ethyl-1,3-benzodioxol-5-amine, also known as N-ethyl-3,4-methylenedioxyaniline, is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is characterized by a benzodioxole ring substituted with an ethylamine group at the 5-position. It is a high-purity organic reagent used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1,3-benzodioxol-5-amine typically involves the ethylation of 1,3-benzodioxol-5-amine. One common method is the reaction of 1,3-benzodioxol-5-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

N-Ethyl-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzodioxole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated benzodioxole derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

N-Ethyl-BD serves as a crucial building block in organic synthesis. Its structure allows for the derivation of various derivatives that can be utilized in creating more complex molecules. For instance, it has been employed in the synthesis of 1,3-diaryl-5-oxo-proline derivatives, which have shown potential as endothelin receptor ligands. These ligands are significant in studying cardiovascular diseases due to their role in vasoconstriction and blood pressure regulation .

Table 1: Synthesis of Derivatives from N-Ethyl-BD

| Compound | Synthesis Method | Yield (%) | Application |

|---|---|---|---|

| 5c.HCl | Reaction with 4-chlorobenzaldehyde | 86 | Antibacterial activity |

| 6.HBr | Reaction with iodomethane | 90 | Potential therapeutic agents |

Pharmacological Research

N-Ethyl-BD has been investigated for its pharmacological properties, particularly its effects on the central nervous system (CNS). It is structurally related to other psychoactive substances and has been studied for its potential as a stimulant or entactogen. Research indicates that compounds similar to N-Ethyl-BD may exhibit effects comparable to known psychoactive drugs, which warrants further exploration into their safety and efficacy profiles .

Case Study: Toxicological Analysis

A case study involving the toxicological analysis of N-ethylpentylone (a related compound) highlighted the need for careful evaluation of synthetic cathinones. The study utilized ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) to analyze biological samples for the presence of these substances, emphasizing the importance of analytical methods in pharmacological research .

Analytical Chemistry

In analytical chemistry, N-Ethyl-BD is utilized for its properties that facilitate separation and identification processes. It can be effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC), where it serves as a reference compound for method development. The mobile phase typically includes acetonitrile and water, with adjustments made for mass spectrometry compatibility .

Table 2: Chromatographic Conditions for N-Ethyl-BD Analysis

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile/Water |

| Column Type | Newcrom R1 |

| Detection Method | UV or MS |

Mecanismo De Acción

The mechanism of action of N-Ethyl-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

- N-Methyl-1,3-benzodioxol-5-amine

- 1,3-Benzodioxol-5-amine

- N-Ethyl-3,4-methylenedioxyphenethylamine

Uniqueness

N-Ethyl-1,3-benzodioxol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific research applications .

Actividad Biológica

N-Ethyl-1,3-benzodioxol-5-amine, a compound with significant potential in various biological applications, has garnered attention due to its structural features and reactivity. This article provides an in-depth analysis of its biological activity, including synthesis methods, chemical properties, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C_9H_11NO_2 |

| Molecular Weight | 165.19 g/mol |

| LogP | 1.93 |

| Solubility | Soluble in organic solvents (e.g., ethanol, toluene) |

| Hydrogen Bond Donor | 1 |

| Hydrogen Bond Acceptor | 3 |

The compound's structure includes a benzodioxole moiety which contributes to its hydrophobic characteristics while allowing solubility in organic solvents, advantageous for various synthetic applications .

Synthesis

This compound can be synthesized through a multi-step process starting from 1,2-methylenedioxybenzene. The synthesis involves:

- Formation of the dioxole ring : Utilizing appropriate reagents to ensure the correct formation of the dioxole structure.

- Alkylation : Introducing the ethyl group through alkylation reactions.

- Purification : Employing techniques such as recrystallization or chromatography to isolate the final product.

This synthetic route highlights the compound's accessibility for research and potential pharmaceutical applications.

The biological activity of this compound is primarily linked to its interactions with various biological targets. While specific pathways remain to be fully elucidated, initial studies suggest that it may act on neurotransmitter systems similar to other compounds in its class. For instance, it has been noted for potential serotonergic activity, which could implicate it in mood modulation and other neuropharmacological effects .

Case Studies and Research Findings

- Antidiabetic Potential : Recent studies have indicated that derivatives of benzodioxol compounds exhibit significant antidiabetic effects. For example, specific derivatives were shown to reduce blood glucose levels in diabetic mice models from 252.2 mg/dL to 173.8 mg/dL . This suggests that this compound or its derivatives could be explored further for their therapeutic potential in diabetes management.

- Neuroprotective Effects : Research on similar benzodioxole compounds has revealed their ability to inhibit protein misfolding associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds showed promising antifibrillary activity against proteins prone to aggregation, indicating a potential role for this compound in neuroprotection .

- Endocrine Disruption Studies : Investigations into the endocrine-disrupting properties of related compounds have highlighted their ability to modulate calcium signaling pathways in cell lines expressing GPER1 (G protein-coupled estrogen receptor). Such findings may suggest that this compound could interact with hormonal pathways, warranting further exploration into its effects on endocrine systems .

Propiedades

IUPAC Name |

N-ethyl-1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKGTVXPIULTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067732 | |

| Record name | 1,3-Benzodioxol-5-amine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32953-14-3 | |

| Record name | N-Ethyl-1,3-benzodioxol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32953-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxol-5-amine, N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032953143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxol-5-amine, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxol-5-amine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylbenzo-1,3-dioxol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.